

# Spectroscopic Profile of 5-Nitropyridine-2,3-diamine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Nitropyridine-2,3-diamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Nitropyridine-2,3-diamine**, a key chemical intermediate. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols to aid in the characterization and analysis of this compound.

## Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **5-Nitropyridine-2,3-diamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.28-8.29	m	1H	H-6
7.35-7.37	m	1H	H-4
6.99	br s	2H	NH <sub>2</sub> (at C-3)
5.32	br s	2H	NH <sub>2</sub> (at C-2)
Solvent: DMSO-d <sub>6</sub> , Frequency: 400 MHz[1]			

### <sup>13</sup>C NMR Data

As of the latest data retrieval, specific experimental <sup>13</sup>C NMR data for **5-Nitropyridine-2,3-diamine** is not readily available in the surveyed literature. However, based on the analysis of similar pyridine derivatives, the expected chemical shift ranges are outlined below. The electron-withdrawing nitro group and electron-donating amino groups significantly influence the chemical shifts of the pyridine ring carbons.

Carbon Atom	Expected Chemical Shift ( $\delta$ ) ppm
C-2	~150-160
C-3	~110-120
C-4	~125-135
C-5	~135-145
C-6	~140-150

## Infrared (IR) Spectroscopy

Specific experimental IR data for **5-Nitropyridine-2,3-diamine** is not available. However, the characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule and data from analogous compounds such as 2-amino-5-nitropyridine.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amino groups)
1620-1580	Medium-Strong	C=C and C=N stretching (pyridine ring)
1550-1490	Strong	Asymmetric NO <sub>2</sub> stretching
1360-1320	Strong	Symmetric NO <sub>2</sub> stretching
~850	Medium	C-N stretching

## Mass Spectrometry (MS)

m/z	Interpretation
154	Molecular ion [M] <sup>+</sup>

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

## Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols applicable to the analysis of **5-Nitropyridine-2,3-diamine**.

## NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **5-Nitropyridine-2,3-diamine**.
- Dissolve the sample in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (<sup>1</sup>H NMR):

- Spectrometer: 400 MHz

- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Pulse Sequence: zg30
- Number of Scans: 16-64
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm

Instrument Parameters (<sup>13</sup>C NMR):

- Spectrometer: 100 MHz
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Pulse Sequence: zgpg30
- Number of Scans: 1024 or more (due to the low natural abundance of <sup>13</sup>C)
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 180 ppm

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount of **5-Nitropyridine-2,3-diamine** with dry potassium bromide (KBr) in a mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32

## Mass Spectrometry (MS)

Sample Preparation:

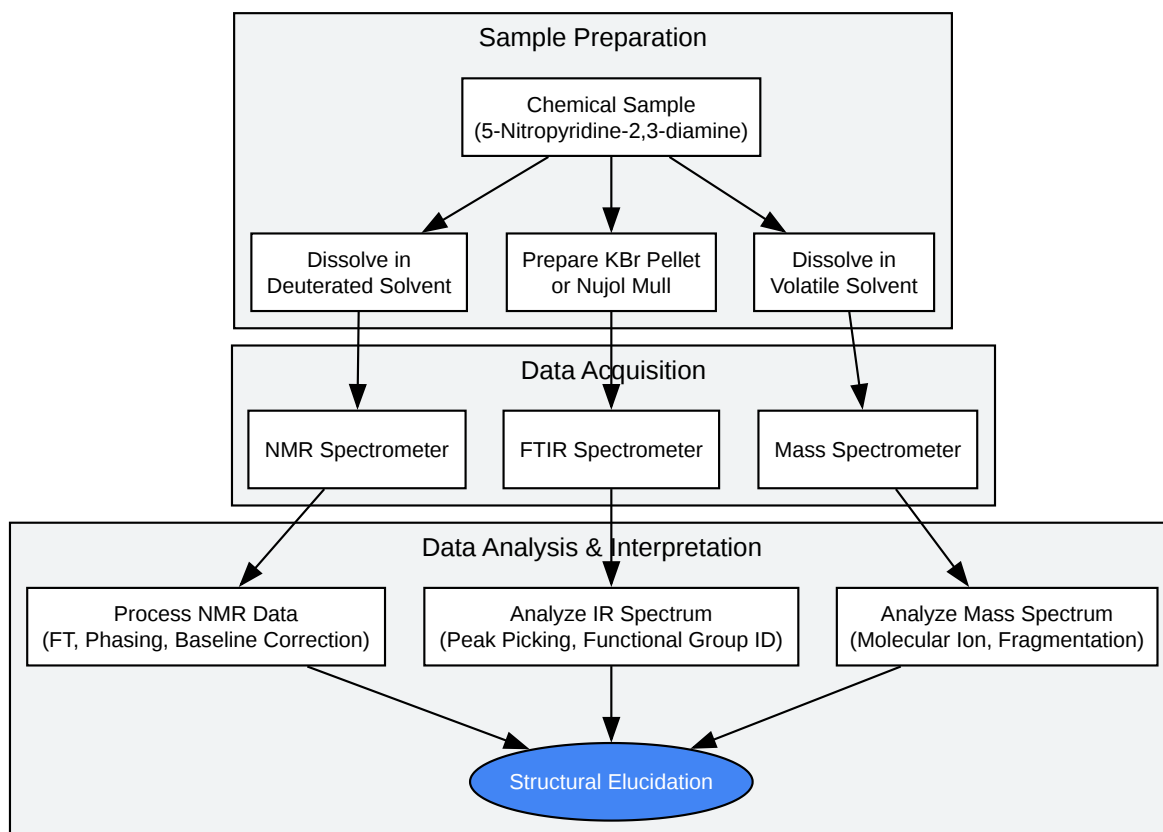
- Prepare a dilute solution of **5-Nitropyridine-2,3-diamine** in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrument Parameters (GC-MS):

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole
- GC Column: A suitable capillary column (e.g., HP-5ms).
- Temperature Program: An appropriate temperature gradient to ensure separation and elution of the compound.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the spectroscopic data for a given chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]

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